Cas no 98331-10-3 (N-Tert-butylfuran-2-carboxamide)

N-Tert-butylfuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-tert-butylfuran-2-carboxamide
- N-(tert-Butyl)furan-2-carboxamide
- N-(tert-butyl)-2-furamide
- 2-Furancarboxamide, N-(1,1-dimethylethyl)-
- N-tert-Butyl-2-furamide
- N-t-butyl-2-furancarboxamide
- ARONIS25732
- JLKDJHPRTZFHOP-UHFFFAOYSA-N
- N-(tert-butyl)-2-furylcarboxamide
- STL293566
- AK340732
- ST45054536
- 98331-10-3
- SB61336
- SCHEMBL581489
- CS-0060892
- MFCD00461170
- DB-343923
- AKOS003411137
- AS-65364
- N-Tert-butylfuran-2-carboxamide
-
- MDL: MFCD00461170
- インチ: 1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11)
- InChIKey: JLKDJHPRTZFHOP-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C([H])C([H])=C1C(N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 167.094628657Da
- どういたいしつりょう: 167.094628657Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2
- 疎水性パラメータ計算基準値(XlogP): 1.2
N-Tert-butylfuran-2-carboxamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
N-Tert-butylfuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM256059-1g |
N-(tert-Butyl)furan-2-carboxamide |
98331-10-3 | 97% | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D757644-250mg |
2-Furancarboxamide, N-(1,1-dimethylethyl)- |
98331-10-3 | 97% | 250mg |
$155 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ616-50mg |
N-Tert-butylfuran-2-carboxamide |
98331-10-3 | 97% | 50mg |
167.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ616-250mg |
N-Tert-butylfuran-2-carboxamide |
98331-10-3 | 97% | 250mg |
1450CNY | 2021-05-08 | |
Chemenu | CM256059-250mg |
N-(tert-Butyl)furan-2-carboxamide |
98331-10-3 | 97% | 250mg |
$*** | 2023-05-29 | |
Ambeed | A146508-100mg |
N-(tert-Butyl)furan-2-carboxamide |
98331-10-3 | 97% | 100mg |
$31.0 | 2024-07-16 | |
1PlusChem | 1P00IKJ6-1g |
2-Furancarboxamide, N-(1,1-dimethylethyl)- |
98331-10-3 | 95% | 1g |
$352.00 | 2023-12-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7705-250mg |
N-tert-butylfuran-2-carboxamide |
98331-10-3 | 95% | 250mg |
¥684.0 | 2024-04-15 | |
Aaron | AR00IKRI-100mg |
2-Furancarboxamide, N-(1,1-dimethylethyl)- |
98331-10-3 | 97% | 100mg |
$77.00 | 2025-02-28 | |
Aaron | AR00IKRI-250mg |
2-Furancarboxamide, N-(1,1-dimethylethyl)- |
98331-10-3 | 95% | 250mg |
$134.00 | 2024-07-18 |
N-Tert-butylfuran-2-carboxamide 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
N-Tert-butylfuran-2-carboxamideに関する追加情報
Introduction to N-Tert-butylfuran-2-carboxamide (CAS No. 98331-10-3)
N-Tert-butylfuran-2-carboxamide, with the chemical formula C9H13O2 and a CAS number of 98331-10-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amides derived from furan, a heterocyclic organic compound known for its diverse applications in medicinal chemistry. The presence of a tert-butyl group in its molecular structure enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The N-Tert-butylfuran-2-carboxamide structure is characterized by a furan ring substituted at the 2-position with a carboxamide group, and at the nitrogen atom of the amide group, there is a bulky tert-butyl substituent. This specific arrangement imparts unique electronic and steric properties to the molecule, which are highly relevant in the design of bioactive compounds. The tert-butyl group not only provides steric hindrance but also influences the molecule's solubility and metabolic stability, which are critical factors in drug development.
In recent years, there has been growing interest in N-Tert-butylfuran-2-carboxamide due to its potential applications in the synthesis of novel pharmaceutical agents. The furan moiety is particularly noteworthy as it is commonly found in natural products and bioactive molecules, including several FDA-approved drugs. The ability to modify this core structure allows chemists to explore a wide range of pharmacological activities. For instance, derivatives of furan have shown promise in treating various diseases, including neurological disorders and inflammatory conditions.
One of the most compelling aspects of N-Tert-butylfuran-2-carboxamide is its role as a building block in medicinal chemistry. The carboxamide functionality can be further modified through various chemical reactions, such as coupling with amines or hydroxyl groups, to create more complex scaffolds. These modifications are essential for optimizing drug-like properties such as bioavailability, binding affinity, and metabolic clearance. The N-Tert-butylfuran-2-carboxamide scaffold has been employed in the development of inhibitors targeting enzymes involved in cancer metabolism, showcasing its versatility in drug discovery.
The synthesis of N-Tert-butylfuran-2-carboxamide typically involves multi-step organic reactions starting from commercially available furan derivatives. A common synthetic route includes the formation of an intermediate ester followed by conversion to the amide using ammonia or an amine derivative. The tert-butyl group is introduced through nucleophilic substitution or other suitable methods that preserve the integrity of the furan ring. Advanced techniques such as flow chemistry have also been explored to improve yield and purity, aligning with modern pharmaceutical manufacturing standards.
The pharmacological significance of N-Tert-butylfuran-2-carboxamide has been highlighted in several recent studies. Researchers have demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways. Additionally, structural analogs have shown potential as kinase inhibitors, contributing to advancements in targeted cancer therapies. These findings underscore the importance of N-Tert-butylfuran-2-carboxamide as a lead compound for further drug development.
In conclusion, N-Tert-butylfuran-2-carboxamide (CAS No. 98331-10-3) represents a fascinating compound with significant implications in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new derivatives and synthetic methodologies, the potential uses of this compound are likely to expand further, reinforcing its role in modern drug discovery and development.
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